HPB
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Overview
Description
HPB is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a hydroxamic acid functional group, making it a valuable molecule in medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HPB typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
HPB undergoes various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the hydroxamic acid group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
HPB has several scientific research applications:
Medicinal Chemistry: It is used as a histone deacetylase (HDAC) inhibitor, particularly targeting HDAC6, which plays a role in cancer therapy.
Biochemistry: The compound’s ability to inhibit HDAC6 makes it valuable in studying cellular processes such as microtubule dynamics and apoptosis.
Industrial Applications: It is used in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The compound exerts its effects primarily by inhibiting histone deacetylase 6 (HDAC6), a zinc-dependent enzyme. The hydroxamic acid group coordinates with the zinc ion in the active site of HDAC6, leading to the inhibition of its deacetylase activity . This inhibition results in the suppression of microtubule dynamics, causing cell cycle arrest and apoptosis, which is a validated strategy for cancer chemotherapy.
Comparison with Similar Compounds
Similar Compounds
ACY-1215 (Ricolinostat): Another HDAC6 inhibitor with a similar hydroxamic acid functional group.
ACY-1083: A selective HDAC6 inhibitor with structural similarities to HPB.
Uniqueness
This compound is unique due to its specific structure, which allows for selective inhibition of HDAC6. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in cancer treatment.
Properties
IUPAC Name |
N-hydroxy-4-[[2-hydroxyethyl-(2-phenylacetyl)amino]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-11-10-20(17(22)12-14-4-2-1-3-5-14)13-15-6-8-16(9-7-15)18(23)19-24/h1-9,21,24H,10-13H2,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFAUKGKYICUDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N(CCO)CC2=CC=C(C=C2)C(=O)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.